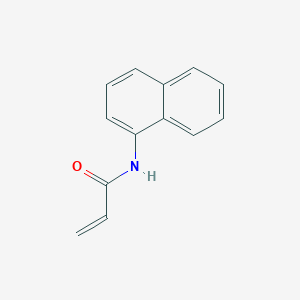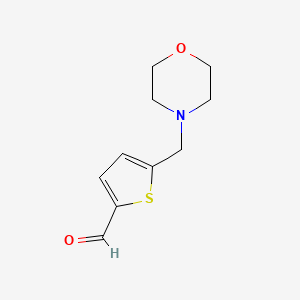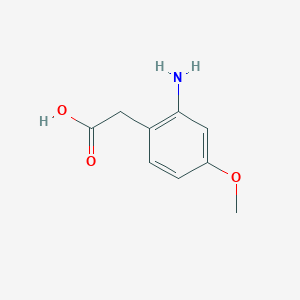
2-(2-Amino-4-methoxyphenyl)acetic acid
Übersicht
Beschreibung
2-(2-Amino-4-methoxyphenyl)acetic acid, also known as L-DOPA (L-3,4-dihydroxyphenylalanine), is an amino acid that is produced naturally in the human body. It is a precursor to dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation. L-DOPA has been widely studied for its potential therapeutic applications in the treatment of Parkinson's disease and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
2-(2-Amino-4-methoxyphenyl)acetic acid plays a role in various chemical synthesis processes. For instance, it is involved in the acylation of amines and pyrazole, leading to the creation of new amides and 1-acylpyrazole. This process was explored using [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, a related compound, to show its potential in producing diverse chemical structures (Arutjunyan et al., 2013).
Structural and Spectroscopic Analysis
Structural analysis of similar compounds, like 2-(3-Bromo-4-methoxyphenyl)acetic acid, provides insights into their physical and chemical properties. The study of molecular structures, including bond angles and hydrogen-bonding, is crucial for understanding the reactivity and potential applications of these compounds (Guzei et al., 2010).
Synthesis of Nitrogen Heterocyclic Compounds
2-(2-Amino-4-methoxyphenyl)acetic acid is also relevant in the synthesis of nitrogen heterocyclic compounds. These compounds are synthesized through reactions involving a diversity of bifunctional nucleophiles, demonstrating the versatility of the acid in creating complex molecular structures with potential biological activities (Farouk et al., 2021).
Antimicrobial Activity
Compounds structurally similar to 2-(2-Amino-4-methoxyphenyl)acetic acid have been studied for their antimicrobial properties. For example, certain phenoxyacetic acid derivatives demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential of related compounds in therapeutic applications (Ali & Shaharyar, 2007).
Eigenschaften
IUPAC Name |
2-(2-amino-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKONYFALMEFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614501 | |
| Record name | (2-Amino-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-4-methoxyphenyl)acetic acid | |
CAS RN |
744984-13-2 | |
| Record name | (2-Amino-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




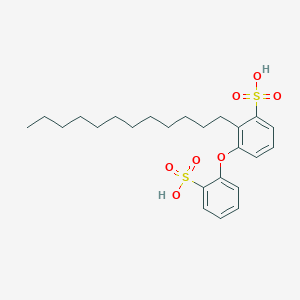
![(3R,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B1612806.png)
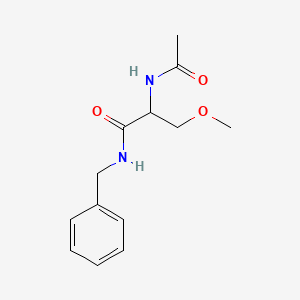
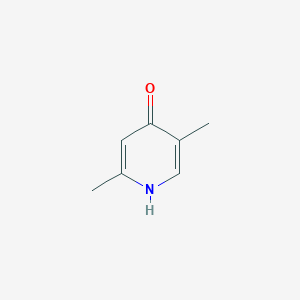
![4-Benzo[B]thiophen-3-YL-piperidine](/img/structure/B1612814.png)


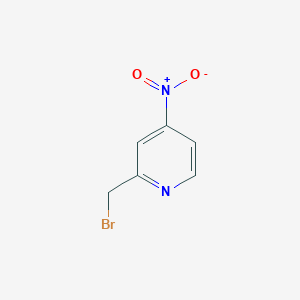
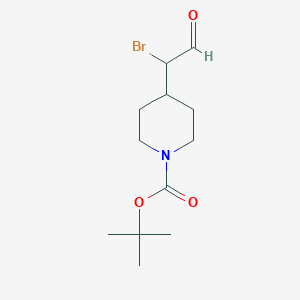
![Pyrimido[5,4-d]pyrimidine](/img/structure/B1612823.png)

